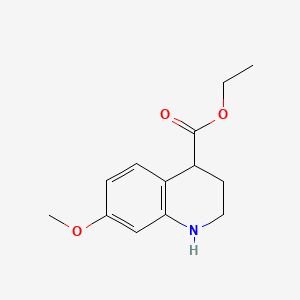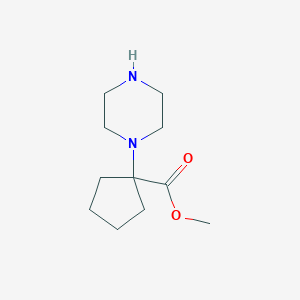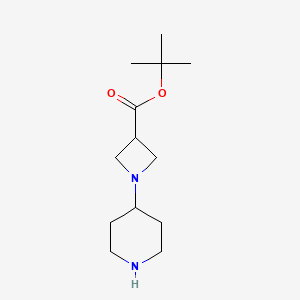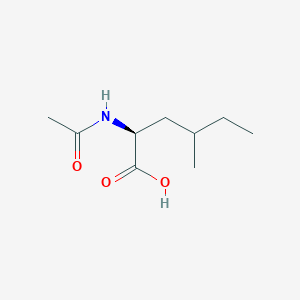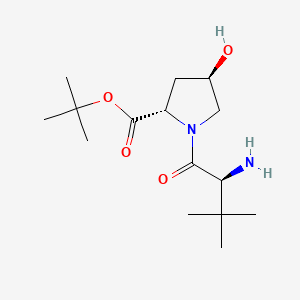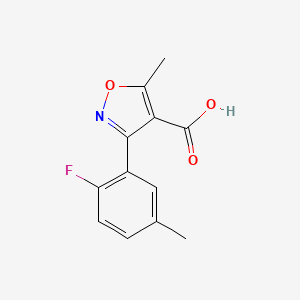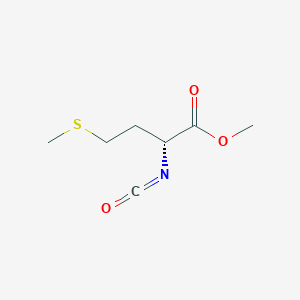
methyl (2R)-2-isocyanato-4-(methylsulfanyl)butanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (2R)-2-isocyanato-4-(methylsulfanyl)butanoate is an organic compound with the molecular formula C7H11NO3S. This compound is characterized by the presence of an isocyanate group, a methylsulfanyl group, and a butanoate ester. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R)-2-isocyanato-4-(methylsulfanyl)butanoate typically involves the reaction of a suitable precursor with phosgene or a phosgene equivalent to introduce the isocyanate group. One common precursor is methyl (2R)-2-amino-4-(methylsulfanyl)butanoate, which can be synthesized through the following steps:
Starting Material: Begin with (2R)-2-amino-4-(methylsulfanyl)butanoic acid.
Esterification: React the amino acid with methanol in the presence of an acid catalyst to form methyl (2R)-2-amino-4-(methylsulfanyl)butanoate.
Isocyanate Formation: Treat the ester with phosgene or a phosgene equivalent under controlled conditions to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process. Additionally, alternative methods such as the use of less hazardous reagents or catalysts may be employed to minimize environmental impact.
化学反应分析
Types of Reactions
Methyl (2R)-2-isocyanato-4-(methylsulfanyl)butanoate can undergo various chemical reactions, including:
Nucleophilic Addition: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and methanol.
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Nucleophilic Addition: Reagents such as primary or secondary amines, alcohols, or thiols; typically carried out at room temperature or slightly elevated temperatures.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide); typically carried out at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Thiocarbamates: Formed from the reaction with thiols.
Carboxylic Acid and Methanol: Formed from hydrolysis of the ester group.
Sulfoxides and Sulfones: Formed from oxidation of the methylsulfanyl group.
科学研究应用
Methyl (2R)-2-isocyanato-4-(methylsulfanyl)butanoate has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential interactions with biological molecules, such as proteins and enzymes, due to its reactive isocyanate group.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors or as a prodrug.
Industry: Utilized in the production of specialty chemicals, coatings, and polymers due to its reactive functional groups.
作用机制
The mechanism of action of methyl (2R)-2-isocyanato-4-(methylsulfanyl)butanoate involves its reactive isocyanate group, which can form covalent bonds with nucleophilic sites on biological molecules. This reactivity allows it to modify proteins and enzymes, potentially altering their function. The methylsulfanyl group may also participate in redox reactions, further influencing the compound’s biological activity.
相似化合物的比较
Similar Compounds
Methyl (2R)-2-amino-4-(methylsulfanyl)butanoate: A precursor in the synthesis of methyl (2R)-2-isocyanato-4-(methylsulfanyl)butanoate.
Methyl (2R)-2-hydroxy-4-(methylsulfanyl)butanoate: Similar structure but with a hydroxyl group instead of an isocyanate group.
Methyl (2R)-2-chloro-4-(methylsulfanyl)butanoate: Similar structure but with a chloro group instead of an isocyanate group.
Uniqueness
This compound is unique due to its combination of an isocyanate group, a methylsulfanyl group, and a butanoate ester. This combination of functional groups provides a versatile reactivity profile, making it valuable in various chemical and biological applications.
属性
分子式 |
C7H11NO3S |
|---|---|
分子量 |
189.23 g/mol |
IUPAC 名称 |
methyl (2R)-2-isocyanato-4-methylsulfanylbutanoate |
InChI |
InChI=1S/C7H11NO3S/c1-11-7(10)6(8-5-9)3-4-12-2/h6H,3-4H2,1-2H3/t6-/m1/s1 |
InChI 键 |
LTRPJRSRZAQDQI-ZCFIWIBFSA-N |
手性 SMILES |
COC(=O)[C@@H](CCSC)N=C=O |
规范 SMILES |
COC(=O)C(CCSC)N=C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


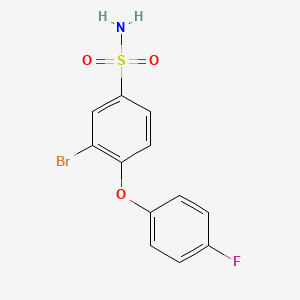

![3-cyano-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidine-3-carboxylicacid](/img/structure/B15306754.png)
![2-Aminobicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B15306759.png)
